5-Azaspiro[3.5]nonan-8-one
Overview
Description
5-Azaspiro[3.5]nonan-8-one is a chemical compound with the molecular weight of 141.21 . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides, to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Molecular Structure Analysis
The InChI code for 5-Azaspiro[3.5]nonan-8-one is 1S/C8H15NO/c10-7-2-5-9-8(6-7)3-1-4-8/h7,9-10H,1-6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Azaspiro[3.5]nonan-8-one is a powder with a molecular weight of 141.21 . It is stored at a temperature of 4°C .Scientific Research Applications
Antimicrobial Properties
5-Azaspiro[3.5]nonan-8-one derivatives have been explored for their antimicrobial properties. Al-Ahmadi (1996) synthesized bispiroheterocyclic systems reacting 1-Oxa-4-thiaspiro[4.4]nonan-2-one and related compounds with various agents, resulting in compounds tested for antimicrobial activities compared to tetracycline (Al-Ahmadi, 1996).
Anticonvulsant Properties
Kamiński et al. (2008) reported on the synthesis and pharmacological properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and related compounds. Their anticonvulsant properties were examined in mice and rats, demonstrating potential in seizure management (Kamiński, Obniska, & Dybała, 2008).
Core Structure in Bioactive Natural Products
El Bialy, Braun, & Tietze (2005) highlighted the significance of the 1-azaspiro[4.4]nonane ring system as a core structure in several bioactive natural products, such as cephalotaxine and homoharringtonine, which have shown pronounced antileukemic activity (El Bialy, Braun, & Tietze, 2005).
Anti-coronavirus Activity
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with variations at C-2 and C-8. These compounds showed inhibition against human coronavirus, highlighting their relevance in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Chemistry-driven Drug Discovery
Wipf, Stephenson, & Walczak (2004) conducted a diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.6]nonanes, demonstrating their importance as scaffolds in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Safety And Hazards
The safety information for 5-Azaspiro[3.5]nonan-8-one indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-azaspiro[3.5]nonan-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-2-5-9-8(6-7)3-1-4-8/h9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGHONWVPUISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310997 | |
Record name | 5-Azaspiro[3.5]nonan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[3.5]nonan-8-one | |
CAS RN |
362053-33-6 | |
Record name | 5-Azaspiro[3.5]nonan-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362053-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[3.5]nonan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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